

# physical and chemical properties of 2-(1,3-dioxan-2-yl)ethanol

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## Compound of Interest

Compound Name: *2-(1,3-Dioxolan-2-yl)ethanol*

Cat. No.: *B3144211*

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An In-depth Technical Guide to 2-(1,3-Dioxan-2-yl)ethanol for Researchers and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(1,3-dioxan-2-yl)ethanol (CAS No. 5465-07-6). Synthesizing data from established chemical databases and the scientific literature, this document is intended for researchers, medicinal chemists, and drug development professionals. The guide covers the compound's structural identity, detailed physicochemical parameters, and expected spectroscopic signatures. Furthermore, it delves into its synthesis, chemical reactivity, and the broader significance of the 1,3-dioxane scaffold in medicinal chemistry, supported by detailed experimental protocols and safety information.

## Chemical Identity and Structure

2-(1,3-Dioxan-2-yl)ethanol is a heterocyclic organic compound featuring a six-membered 1,3-dioxane ring connected to an ethanol side chain at the 2-position. The 1,3-dioxane ring is a cyclic acetal, a functional group of significant interest in organic synthesis and medicinal chemistry.

### Key Identifiers:

- IUPAC Name: 2-(1,3-dioxan-2-yl)ethanol[1]

- CAS Number: 5465-07-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 132.16 g/mol [\[1\]](#)
- Canonical SMILES: C1COC(OC1)CCO[\[1\]](#)
- InChIKey: LYTNHFVPHUPKGE-UHFFFAOYSA-N[\[1\]](#)

Caption: Chemical structure of 2-(1,3-dioxan-2-yl)ethanol.

## Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, distribution, and metabolism, which are key considerations in drug development.

Table 1: Physicochemical Data for 2-(1,3-dioxan-2-yl)ethanol

Property	Value	Source
Molecular Weight	132.16 g/mol	PubChem <a href="#">[1]</a>
Appearance	Colorless, flammable liquid	LookChem <a href="#">[2]</a>
Boiling Point	216.4 °C (at 760 mmHg)	LookChem <a href="#">[2]</a> <a href="#">[3]</a>
Density	1.069 g/cm <sup>3</sup>	LookChem <a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	101.1 °C	LookChem <a href="#">[2]</a> <a href="#">[3]</a>
Vapor Pressure	0.0304 mmHg (at 25 °C)	LookChem <a href="#">[2]</a> <a href="#">[3]</a>
Refractive Index	1.439	LookChem <a href="#">[2]</a>
Melting Point	Not available	LookChem <a href="#">[2]</a>
XLogP3-AA	-0.1	PubChem (Computed) <a href="#">[1]</a>
Hydrogen Bond Donors	1	PubChem (Computed) <a href="#">[1]</a>
Hydrogen Bond Acceptors	3	PubChem (Computed) <a href="#">[1]</a>

The low calculated octanol-water partition coefficient (XLogP3-AA = -0.1) suggests that the compound is relatively hydrophilic.<sup>[1]</sup> This is consistent with the presence of a primary alcohol and two ether linkages, which can engage in hydrogen bonding. Its high boiling point is indicative of these strong intermolecular forces. While specific solubility data is not widely published, its structure suggests good solubility in polar organic solvents such as ethanol, methanol, and acetone, and at least partial solubility in water.<sup>[4][5]</sup>

## Spectroscopic Profile

While experimental spectra for this specific compound are not readily available in public databases, its structure allows for a reliable prediction of its key spectroscopic features.

### **<sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl<sub>3</sub> are as follows:

<sup>1</sup>H NMR:

- $\delta \sim 4.6\text{-}4.8$  (t, 1H): The proton on the acetal carbon (C2), coupled to the adjacent CH<sub>2</sub> group of the side chain.
- $\delta \sim 4.1\text{-}4.2$  (m, 2H): The axial protons on the carbons adjacent to the ring oxygens (C4, C6).
- $\delta \sim 3.7\text{-}3.8$  (m, 2H): The equatorial protons on the carbons adjacent to the ring oxygens (C4, C6).
- $\delta \sim 3.7$  (t, 2H): The methylene group protons adjacent to the hydroxyl group (-CH<sub>2</sub>OH).
- $\delta \sim 2.5\text{-}3.0$  (br s, 1H): The hydroxyl proton (-OH). Its chemical shift and multiplicity can vary with concentration and temperature.
- $\delta \sim 1.9\text{-}2.0$  (t, 2H): The methylene group protons adjacent to the dioxane ring (-CH(O)<sub>2</sub>-CH<sub>2</sub>-).
- $\delta \sim 1.3\text{-}1.4$  (m, 2H): The central methylene group protons of the dioxane ring (C5).

<sup>13</sup>C NMR:

- $\delta \sim 101\text{-}103$ : The acetal carbon (C2).
- $\delta \sim 66\text{-}68$ : The carbons adjacent to the ring oxygens (C4, C6).
- $\delta \sim 60\text{-}62$ : The carbon bearing the hydroxyl group (-CH<sub>2</sub>OH).
- $\delta \sim 35\text{-}37$ : The carbon adjacent to the dioxane ring (-CH(O)<sub>2</sub>-CH<sub>2</sub>-).
- $\delta \sim 25\text{-}27$ : The central carbon of the dioxane ring (C5).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- $\sim 3400\text{ cm}^{-1}$  (broad): O-H stretching vibration of the alcohol group.
- $\sim 2850\text{-}2950\text{ cm}^{-1}$  (strong): C-H stretching vibrations of the sp<sup>3</sup> hybridized carbons.
- $\sim 1150\text{-}1050\text{ cm}^{-1}$  (strong): C-O stretching vibrations, characteristic of the acetal and alcohol groups.

## Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M<sup>+</sup>) at m/z = 132 would be expected. Key fragmentation patterns would likely involve the loss of the ethanol side chain or fragmentation of the dioxane ring.

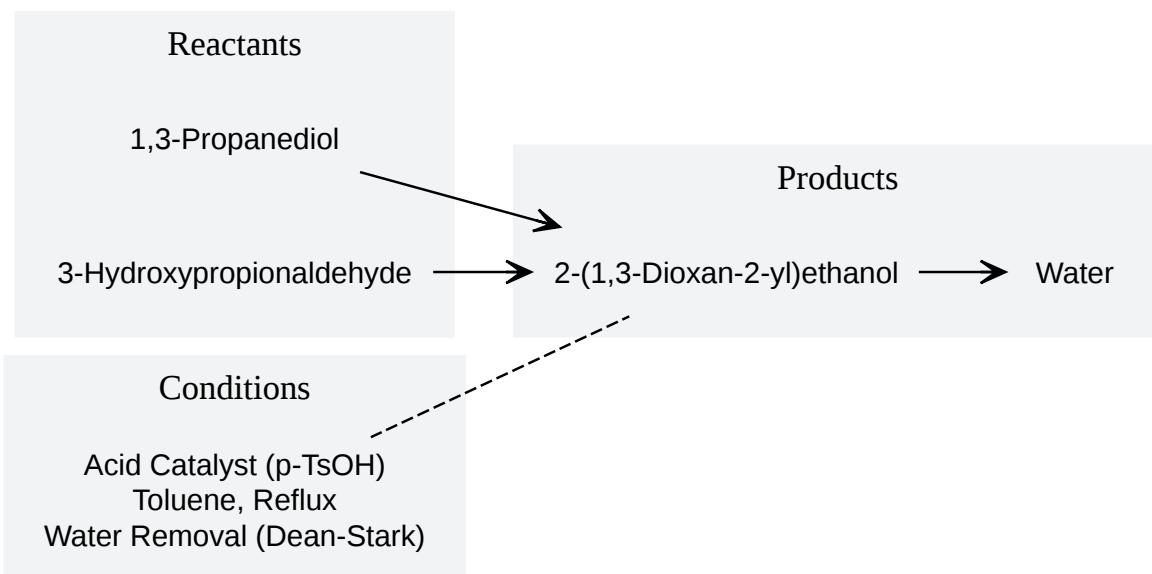
## Synthesis and Reactivity

### Synthesis

The most direct and common method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol.<sup>[6]</sup> For 2-(1,3-dioxan-2-yl)ethanol, this involves the reaction of 3-hydroxypropionaldehyde with 1,3-propanediol.

Reaction Scheme: 3-Hydroxypropionaldehyde + 1,3-Propanediol  $\rightleftharpoons$  2-(1,3-Dioxan-2-yl)ethanol + H<sub>2</sub>O

This reaction is an equilibrium process.<sup>[7]</sup> To drive the reaction to completion, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.<sup>[6]</sup>



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Caption: Synthesis of 2-(1,3-dioxan-2-yl)ethanol.

## Chemical Reactivity

The reactivity of 2-(1,3-dioxan-2-yl)ethanol is governed by its two primary functional groups: the cyclic acetal and the primary alcohol.

- **Acetal Group (1,3-Dioxane):** The 1,3-dioxane ring serves as a protecting group for the original aldehyde. It is stable under basic, nucleophilic, and reductive conditions. However, it is labile to acid.<sup>[8]</sup> Acid-catalyzed hydrolysis will regenerate 3-hydroxypropionaldehyde and 1,3-propanediol.<sup>[6][9]</sup> The choice of deprotection conditions allows for selective unmasking of the carbonyl group in complex molecule synthesis.
- **Alcohol Group (-CH<sub>2</sub>OH):** The primary alcohol can undergo standard transformations, such as:

- Oxidation: Can be oxidized to the corresponding carboxylic acid or aldehyde using appropriate reagents (e.g., PCC, PDC, Jones reagent).
- Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
- Etherification: Can be converted to an ether, for example, via the Williamson ether synthesis.

## Experimental Protocols

### Protocol: Synthesis of 2-(1,3-Dioxan-2-yl)ethanol

**Causality Statement:** This protocol employs the principle of Le Châtelier to drive the equilibrium reaction towards the product by continuously removing water via azeotropic distillation. p-Toluenesulfonic acid is chosen as it is an effective, inexpensive, and easily removable solid acid catalyst.

- **Apparatus Setup:** Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
- **Reagent Charging:** To the flask, add 1,3-propanediol (7.61 g, 0.1 mol), 3-hydroxypropionaldehyde (7.41 g, 0.1 mol, typically handled as an aqueous solution, requiring careful drying of the setup or use of a dehydrated form), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~100 mg). Add 100 mL of toluene.
- **Reaction:** Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected (approximately 2-4 hours).
- **Workup:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent using a rotary evaporator.

- Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.

Caption: Experimental workflow for synthesis.

## Protocol: Characterization by GC-MS

**Causality Statement:** Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity and confirming the identity of a relatively volatile and thermally stable compound like this. The GC separates the product from any residual starting materials or byproducts, and the MS provides a fragmentation pattern that serves as a molecular fingerprint.

- Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
- GC Conditions:
  - Column: A nonpolar column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m) is suitable.
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 200.
  - Source Temperature: 230 °C.
- Analysis: Inject 1  $\mu$ L of the sample. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be analyzed for the molecular ion (m/z 132)

and characteristic fragment ions to confirm the structure.

## Relevance in Medicinal Chemistry and Drug Development

The 1,3-dioxane ring is more than just a protecting group; it is a valuable scaffold in medicinal chemistry. Its inclusion in a molecule can favorably influence pharmacokinetic properties such as lipophilicity, metabolic stability, and receptor binding conformation.[10]

- **Modulators of Multidrug Resistance (MDR):** Several studies have shown that compounds containing 1,3-dioxane and 1,3-dioxolane cores can act as effective modulators of P-glycoprotein (P-gp), a key transporter protein responsible for MDR in cancer cells.[11][12] By inhibiting P-gp, these compounds can restore the efficacy of chemotherapeutic agents.
- **Receptor Ligands:** The rigid, chair-like conformation of the 1,3-dioxane ring can be exploited to orient substituents in specific spatial arrangements, making it a useful template for designing selective receptor ligands. For instance, 1,3-dioxane derivatives have been developed as potent and selective ligands for sigma ( $\sigma_1$ ) receptors, which are targets for treating neuropathic pain and neurodegenerative diseases.[10]
- **Antimicrobial and Antiviral Agents:** The broader class of 1,3-dioxolanes, which are structurally related, has shown significant potential as antibacterial and antifungal agents.[13] This highlights the general utility of these cyclic acetal scaffolds in developing new therapeutic agents.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1,3-dioxan-2-yl)ethanol is classified with the following hazards:[1]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

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